1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring and an aminomethyl group. Its molecular formula is , and it has a molecular weight of approximately 155.24 g/mol . The compound is represented by the IUPAC name 1-[1-(aminomethyl)cyclobutyl]pentan-1-ol, and its structural representation can be denoted using the SMILES notation: C1CC(C1)(CN)C2(CCC2)O .
This compound appears as a powder and is typically stored at a temperature of 4 °C to maintain its stability . It has garnered attention for its potential applications in various fields, including pharmaceuticals and organic synthesis.
The chemical reactivity of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol can be explored through several types of reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
While specific biological activity data for 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the aminomethyl group suggests potential interactions with biological targets such as receptors or enzymes. Such interactions could lead to various biological effects, including analgesic or anti-inflammatory activities, although further studies are required to elucidate these effects specifically for this compound.
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol typically involves multi-step organic reactions. A common synthetic route includes:
These methods underscore the complexity involved in synthesizing this compound and highlight its potential as a building block in organic synthesis.
The applications of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol extend primarily into:
The potential for application in drug discovery and development emphasizes the importance of further research into this compound.
Interaction studies involving 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol would typically focus on its binding affinity and activity against specific biological targets. Investigating these interactions can provide insights into:
Such studies are crucial for determining the practical applications of this compound in medicinal chemistry.
Several compounds share structural similarities with 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Structural Features | Similarity |
|---|---|---|---|
| 1-(Aminomethyl)cyclopentylmethanol | 2239-31-8 | Cyclopentyl ring, aminomethyl group | 0.91 |
| (3-Aminomethyl)cyclobutylmethanol | 1452182-33-0 | Cyclobutyl ring, different positioning of amino group | 0.90 |
| (Aminomethyl)-3-isopropylcyclobutylmethanol | 180205-20-3 | Isopropyl substitution on cyclobutyl | 0.91 |
| (Aminomethyl)cyclohexylmethanol | 2041-57-8 | Cyclohexane instead of cyclobutane | 0.91 |
These compounds illustrate variations in ring structure and functional groups that influence their chemical properties and potential biological activities. The uniqueness of 1-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-1-ol lies in its specific combination of cyclobutane and aminomethyl functionalities, which may confer distinct reactivity and biological interactions compared to its analogs.